Lanosteryl oleate
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Overview
Description
Lanosteryl oleate is a lanosteryl ester. It has a role as a Saccharomyces cerevisiae metabolite.
Scientific Research Applications
Cardiovascular Benefits
Lanosteryl oleate, a compound derived from lanosterol, exhibits significant cardiovascular benefits. In a study by Moghadasian et al. (2016), it was found that phytosteryl oleates, which include compounds like this compound, can lower very-low-density lipoprotein cholesterol (VLDL-C) and increase high-density lipoprotein cholesterol (HDL-C) in apolipoprotein E knockout mice. This result suggests a strong anti-atherogenic activity and potential cardiovascular benefits.
Drug Metabolism and Pharmacokinetics
Research on this compound also extends to its potential in drug development. Aggarwal et al. (2015) Aggarwal et al. (2015) investigated the drug metabolism and pharmacokinetic parameters of this compound, among other compounds. They found that these compounds are metabolically stable, lipophilic, and have potential as drug candidates, though developmental toxicity is a concern.
Antihyperglycemic Activity
In the context of diabetes management, this compound has shown promise. Mosa et al. (2015) Mosa et al. (2015) demonstrated that a lanosteryl triterpene, a category that includes this compound, can significantly reduce blood glucose levels and improve glucose tolerance in diabetic rats. This indicates potential pharmaceutical effects in the management of diabetes mellitus.
Membrane Properties and Sterols
The impact of lanosterol derivatives like this compound on membrane properties has also been studied. Henriksen et al. (2006) Henriksen et al. (2006) explored the effects of different sterols, including lanosterol, on lipid bilayers. Their findings provide insights into the universal behavior of membranes when influenced by sterols, which could be relevant to understanding the role of this compound in biological systems.
Cardioprotective Potential
Additionally, the cardioprotective potential of this compound has been a topic of investigation. Mosa et al. (2016) Mosa et al. (2016) studied a lanosteryl triterpene from Protorhus longifolia and found that it can minimize myocardial injury in hyperlipidemic rats. This suggests its potential use in managing cardiovascular diseases.
Antidiabetic Activity of Lanostene-Type Triterpenoids
Exploring the antidiabetic properties of this compound and related compounds, Bagri et al. (2016) Bagri et al. (2016) isolated lanosteryl triterpenes from Psidium guajava leaves and demonstrated their significant antidiabetic activity. This further reinforces the potential of this compound in diabetes treatment.
Improvement of Glucose Tolerance and Pancreatic Beta Cell Structure
Mabhida et al. (2017) Mabhida et al. (2017) showed that a lanosteryl triterpene can improve glucose tolerance and pancreatic beta cell structure in diabetic rats. This finding is crucial for understanding the therapeutic potential of this compound in type 2 diabetes.
Properties
Molecular Formula |
C48H82O2 |
---|---|
Molecular Weight |
691.2 g/mol |
IUPAC Name |
[(3S,5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C48H82O2/c1-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-28-44(49)50-43-33-34-46(7)40-32-36-47(8)39(38(4)27-25-26-37(2)3)31-35-48(47,9)41(40)29-30-42(46)45(43,5)6/h17-18,26,38-39,42-43H,10-16,19-25,27-36H2,1-9H3/b18-17-/t38-,39-,42+,43+,46-,47-,48+/m1/s1 |
InChI Key |
DKYFEOWQCCNWLB-GYZZQDEESA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)O[C@H]1CC[C@]2([C@H](C1(C)C)CCC3=C2CC[C@]4([C@]3(CC[C@@H]4[C@H](C)CCC=C(C)C)C)C)C |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC1CCC2(C(C1(C)C)CCC3=C2CCC4(C3(CCC4C(C)CCC=C(C)C)C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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